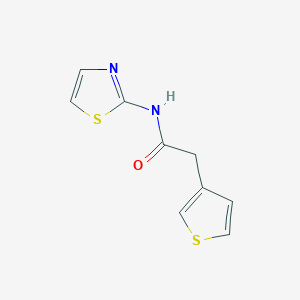![molecular formula C21H26N4O2 B13405808 2-(3,4-Dimethoxyphenyl)-8-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13405808.png)
2-(3,4-Dimethoxyphenyl)-8-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dimethoxy-phenyl)-8-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-a]pyridine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the dimethoxyphenyl and piperazinylmethyl groups in its structure contributes to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dimethoxy-phenyl)-8-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-a]pyridine typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium methoxide, and solvents like ethanol .
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(3,4-Dimethoxy-phenyl)-8-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic ring and the piperazine moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-(3,4-Dimethoxy-phenyl)-8-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(3,4-dimethoxy-phenyl)-8-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
2-(3,4-Dimethoxy-phenyl)-imidazo[1,2-a]pyridine: Lacks the piperazinylmethyl group.
8-Methyl-3-piperazin-1-ylmethyl-imidazo[1,2-a]pyridine: Lacks the dimethoxyphenyl group.
Uniqueness: The presence of both the 3,4-dimethoxyphenyl and piperazinylmethyl groups in 2-(3,4-dimethoxy-phenyl)-8-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-a]pyridine contributes to its unique chemical properties and biological activities. This combination enhances its potential as a therapeutic agent compared to similar compounds .
Eigenschaften
Molekularformel |
C21H26N4O2 |
|---|---|
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
2-(3,4-dimethoxyphenyl)-8-methyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C21H26N4O2/c1-15-5-4-10-25-17(14-24-11-8-22-9-12-24)20(23-21(15)25)16-6-7-18(26-2)19(13-16)27-3/h4-7,10,13,22H,8-9,11-12,14H2,1-3H3 |
InChI-Schlüssel |
IUPOKKJCPFQIHP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CN2C1=NC(=C2CN3CCNCC3)C4=CC(=C(C=C4)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(1E,6E)-1,7-bis[3-methoxy-4-(3-triethoxysilylpropoxy)phenyl]hepta-1,6-diene-3,5-dione](/img/structure/B13405774.png)

![[(2,2,2-trifluoro-N-methylacetamido)methyl]boronic acid](/img/structure/B13405782.png)



